N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Overview
Description
A 740003 is a potent and selective antagonist of the P2X7 receptor, which is a type of purinergic receptor. This compound has shown significant efficacy in reducing nociception in animal models of persistent neuropathic and inflammatory pain. It also demonstrates potential in reducing neuroblastoma tumor growth in mice .
Mechanism of Action
Target of Action
A-740003 is a potent, selective, and competitive antagonist of the P2X7 receptor . The P2X7 receptor is a member of the ATP-sensitive ionotropic P2X receptor family (P2X1-P2X7). It can trigger various responses in immune cells, such as the activation of caspases, the release of cytokines, membrane permeabilization, cell apoptosis, and cell proliferation .
Mode of Action
A-740003 inhibits the P2X7 receptor by competitively binding to it, thereby preventing the receptor’s activation by ATP . This inhibition is significant for both rat and human P2X7 receptors, with IC50 values of 18 nM and 40 nM, respectively .
Biochemical Pathways
The activation of the P2X7 receptor can rapidly change intracellular calcium ion concentrations, release interleukin-1β (IL-1β), and form cytoplasmic membrane pores . By inhibiting the P2X7 receptor, A-740003 can effectively block these biochemical pathways .
Result of Action
The inhibition of the P2X7 receptor by A-740003 can lead to a reduction in the release of IL-1β and the formation of membrane pores . This can result in a decrease in inflammation and pain, as well as a reduction in cell death .
Biochemical Analysis
Biochemical Properties
A-740003 interacts with the P2X7 receptor, a type of purinergic receptor for ATP that plays a role in apoptosis and inflammation . The IC50 values for A-740003 are 18 and 40 nM for rat and human P2X7 receptors, respectively .
Cellular Effects
A-740003 has been shown to block agonist-induced IL-1β release and pore formation in differentiated THP-1 cells . It influences cell function by modulating the activity of the P2X7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
A-740003 exerts its effects at the molecular level by competitively antagonizing the P2X7 receptor . This can lead to changes in gene expression and cellular responses due to the role of the P2X7 receptor in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of A-740003 have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, A-740003 has been shown to produce dose-dependent anti-nociceptive effects
Metabolic Pathways
Given its interaction with the P2X7 receptor, it could potentially influence pathways involving ATP and purinergic signaling .
Transport and Distribution
Given its interaction with the P2X7 receptor, it could potentially be involved in processes related to ATP transport and signaling .
Subcellular Localization
Given its interaction with the P2X7 receptor, it could potentially be localized to areas where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A 740003 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Industrial Production Methods: Industrial production of A 740003 is carried out under stringent conditions to maintain its high purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: A 740003 primarily undergoes substitution reactions due to its complex structure. It is designed to be stable under physiological conditions, which limits its reactivity to specific biochemical interactions .
Common Reagents and Conditions: The synthesis and reactions involving A 740003 typically use reagents such as dimethyl sulfoxide (DMSO) and other organic solvents. The reactions are carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed: The major products formed from reactions involving A 740003 are typically its metabolites, which are studied for their pharmacokinetic properties and biological activity .
Scientific Research Applications
A 740003 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of pain and inflammation at the molecular level.
Medicine: Investigated for its potential therapeutic applications in treating chronic pain and neuroblastoma.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor.
Comparison with Similar Compounds
Properties
CAS No. |
861393-28-4 |
---|---|
Molecular Formula |
C26H30N6O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[1-[(E)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32) |
InChI Key |
PUHSRMSFDASMAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Isomeric SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(/NC#N)\NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) A-740003 A740003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of A-740003 and how does it interact with this target?
A1: A-740003 is a competitive antagonist of the P2X7 receptor. [] It binds to the receptor, preventing the binding of its natural ligand, ATP. This blockade inhibits the downstream signaling cascade initiated by P2X7 receptor activation. []
Q2: What are the consequences of P2X7 receptor blockade by A-740003 on cellular functions?
A2: By antagonizing P2X7 receptors, A-740003 inhibits a variety of cellular processes, including:
- Reduced intracellular calcium influx: A-740003 effectively blocks agonist-evoked changes in intracellular calcium concentrations. []
- Suppression of IL-1β release: A-740003 potently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells like macrophages. [, , , , ]
- Prevention of pore formation: Prolonged P2X7 receptor activation leads to the formation of cytolytic plasma membrane pores, a process that is effectively blocked by A-740003. []
- Modulation of microglial activation: A-740003 can influence the activation state of microglia, immune cells in the central nervous system, which are implicated in neuroinflammation. [, ]
Q3: What is the significance of A-740003's selectivity for the P2X7 receptor?
A3: A-740003 exhibits weak or no activity at other P2 receptor subtypes and a range of other neurotransmitter receptors, ion channels, and enzymes. [] This selectivity makes it a valuable tool for dissecting the specific roles of P2X7 receptors in various physiological and pathological processes.
Q4: What are the demonstrated in vivo effects of A-740003 administration?
A4: Studies have shown that systemic administration of A-740003 produces:
- Antinociception in pain models: A-740003 exhibits dose-dependent pain relief in various animal models of neuropathic and inflammatory pain, including the spinal nerve ligation model, chronic constriction injury, and vincristine-induced neuropathy. [, , ]
- Reduced neuroinflammation: Research suggests that A-740003 may have potential as a tracer for imaging neuroinflammation using positron emission tomography (PET). []
Q5: What are the potential therapeutic applications of A-740003 based on its pharmacological profile?
A5: The ability of A-740003 to block P2X7 receptor-mediated signaling suggests its potential therapeutic utility in conditions involving:
- Chronic pain management: A-740003's efficacy in animal models of neuropathic and inflammatory pain highlights its promise as a potential analgesic. [, , ]
- Neurodegenerative diseases: The role of P2X7 in neuroinflammation suggests that A-740003 could be explored as a therapeutic strategy for neurodegenerative disorders. []
- Cancer: Studies have shown that P2X7 blockade can modulate the tumor microenvironment and enhance the efficacy of anti-cancer therapies. []
Q6: How does the structure of A-740003 contribute to its activity and selectivity?
A6: While specific SAR studies on A-740003 are limited in the provided research, the structure likely plays a crucial role in its binding affinity and selectivity for the P2X7 receptor. Further investigations exploring structural modifications are needed to fully elucidate the SAR and optimize its pharmacological properties.
Q7: Have any radiolabeled versions of A-740003 been developed?
A7: Yes, [(11)C]A-740003 has been synthesized and evaluated as a potential PET radiotracer for imaging neuroinflammation. []
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